2-Methyl-5-oxopyrrolidine-2-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-oxopyrrolidine-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-6(5(7)10)3-2-4(9)8-6/h2-3H2,1H3,(H2,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOQOGFJSYYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Oxopyrrolidine 2 Carbothioamide
Retrosynthetic Analysis and Strategic Disconnections for the 2-Methyl-5-oxopyrrolidine-2-carbothioamide Skeleton
A retrosynthetic analysis of the target molecule identifies several key disconnections that form the basis of potential synthetic strategies. The most logical disconnections are:
C(S)-N Bond (Functional Group Interconversion): The carbothioamide group can be traced back to more common functional groups such as a carboxamide or a nitrile. Thionation of a 2-methyl-5-oxopyrrolidine-2-carboxamide is a direct approach. Alternatively, synthesis from a 2-cyano-2-methyl-5-oxopyrrolidine precursor offers another viable route.
C2-Methyl Bond: The methyl group at the C2 position can be disconnected to reveal a 5-oxopyrrolidine-2-carboxylate precursor. This suggests a strategy involving the α-alkylation of a pyroglutamate (B8496135) derivative. This approach must address the challenges of regioselectivity (C- vs. N-alkylation) and the creation of a quaternary center.
Pyrrolidinone Ring Bonds (C-N and C-C): The lactam ring itself can be disconnected. Breaking the N1-C5 amide bond leads back to a γ-amino acid precursor, specifically a 4-amino-4-carbothioamido-4-methylpentanoic acid derivative. This linear precursor would be designed to undergo intramolecular cyclization. Alternatively, a C-C bond disconnection, typical of Michael-type constructions, suggests building the ring from simpler acyclic precursors.
These disconnections outline three primary strategic pathways:
Strategy A: Construct the 5-oxopyrrolidine ring first, then introduce the methyl group at C2, and finally convert a C2-substituent into the carbothioamide.
Strategy B: Begin with a precursor already containing the C2-methyl group (e.g., a 2-methyl-glutamic acid derivative), cyclize it to form the methylated pyrrolidinone core, and then perform the functional group transformation to the carbothioamide.
Strategy C: Assemble the entire carbon and nitrogen backbone, including all necessary functional groups in a latent or protected form, followed by a final cyclization step to form the target heterocycle.
Classical and Contemporary Synthetic Routes to the 5-Oxopyrrolidine Core
The 5-oxopyrrolidine (2-pyrrolidinone) ring is a prevalent scaffold in many biologically active molecules and its synthesis is well-established. nih.gov
The formation of the pyrrolidinone lactam is most commonly achieved through the intramolecular cyclization of γ-amino acids or their ester derivatives, often under thermal conditions with the elimination of water or an alcohol. For instance, glutamic acid is a common precursor for pyroglutamic acid. Other methods include:
Lactamization of γ-Lactones: γ-Butyrolactone can be converted to 1-aminopyrrolidin-2-one (B1281494) through reactions with hydrazine (B178648) hydrate. researchgate.net
Michael Addition Followed by Cyclization: The conjugate addition of glycine (B1666218) imine esters to β-substituted α,β-unsaturated esters, followed by lactamization, can produce pyroglutamic acid esters with multiple stereocenters. researchgate.net
Reductive Amination: The reductive amination of γ-keto acids or esters provides another route to the requisite γ-amino acid precursors for cyclization.
Modern Cyclization Techniques: More recent methods include transition-metal-free 5-exo-dig cyclization of N-substituted-2-alleneamides, which can produce functionalized pyrrolidin-5-one-2-carboxamides in high yields. researchgate.net
| Method | Precursor(s) | Typical Conditions | Reference |
|---|---|---|---|
| Intramolecular Amidation | γ-Amino acids (e.g., Glutamic acid) | Heating, often with removal of water | General Knowledge |
| Lactamization of Lactones | γ-Butyrolactone and an amine/hydrazine source | Heating with hydrazine hydrate | researchgate.net |
| Conjugate Addition-Cyclization | Glycine imine esters and α,β-unsaturated esters | Silver-catalyzed asymmetric addition, then lactamization | researchgate.net |
| 5-exo-dig Cyclization | N-substituted-2-alleneamides (from Ugi reaction) | KOtBu, room temperature | researchgate.net |
| Reaction of Itaconic Acid | Itaconic acid and a primary amine | Reflux in water | nih.gov |
While not a method for forming the core ring itself, the reaction between hydrazide-functionalized pyrrolidinones and isothiocyanates is a key transformation for elaborating the scaffold. researchgate.net In this strategy, a pyrrolidinone core bearing a carboxylic acid is first converted to its corresponding acid hydrazide. nih.govnih.gov This hydrazide intermediate then serves as a nucleophile to attack an isothiocyanate.
For example, 1-substituted-5-oxopyrrolidine-3-carbohydrazide can be reacted with phenyl isothiocyanate. nih.govlmaleidykla.lt This reaction typically occurs in a solvent like methanol (B129727) or dimethylformamide (DMF) under reflux conditions to yield the corresponding N-phenyl-2-(1-substituted-5-oxopyrrolidin-3-yl)hydrazine-1-carbothioamide (a thiosemicarbazide (B42300) derivative). researchgate.netnih.govlmaleidykla.lt This thiosemicarbazide can then undergo further cyclization to form various fused heterocyclic systems, such as triazoles or thiadiazoles. lmaleidykla.lt
Introduction of the 2-Methyl Moiety: Regioselective and Stereoselective Approaches
Introducing a methyl group at the C2 position to form a quaternary carbon center is a significant synthetic hurdle. The approach must be highly regioselective and, for chiral targets, stereoselective.
α-Alkylation of a Pre-formed Ring: A common strategy for α-alkylation of lactams involves the formation of an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an electrophile such as methyl iodide. For a 5-oxopyrrolidine-2-carboxylate precursor, this would place the methyl group at the desired C2 position. Key challenges include preventing N-alkylation and controlling stereoselectivity at the newly formed stereocenter. The presence of the C2-ester group helps direct deprotonation to the C2 position.
Cyclization of a Methylated Acyclic Precursor: An alternative that guarantees the correct regiochemistry is to begin with a precursor that already contains the methyl group. For example, the cyclization of a 2-amino-2-methylpentanedioic acid derivative would directly yield the 2-methyl-5-oxopyrrolidine skeleton. The synthesis of this specialized amino acid precursor would be the primary challenge of this route.
Stereoselective Methods: Achieving stereocontrol is crucial. This can be accomplished by using chiral auxiliaries attached to the pyrrolidinone precursor to direct the approach of the methylating agent. Alternatively, modern catalytic methods, such as cobalt-catalyzed enantioselective hydromethylation of unsaturated precursors like 3-pyrrolines, offer a pathway to methyl-substituted pyrrolidines, although this specific example installs the methyl group at the C3 position. nih.gov Stereoselective methylation prior to ring closure has also been reported as an effective strategy for related systems. researchgate.net
| Approach | Description | Advantages | Challenges | Reference |
|---|---|---|---|---|
| α-Alkylation of Enolate | Deprotonation of a 5-oxopyrrolidine-2-carboxylate with a strong base (e.g., LDA) followed by reaction with CH₃I. | Utilizes readily available pyroglutamate precursors. | Controlling stereoselectivity; potential for over-alkylation or N-alkylation. | General Knowledge |
| Cyclization of Methylated Precursor | Intramolecular cyclization of a 2-amino-2-methylpentanedioic acid derivative. | Unambiguous regioselectivity. | Synthesis of the acyclic precursor can be complex. | General Knowledge |
| Stereoselective Catalysis | Asymmetric catalysis on an unsaturated pyrrolidine (B122466) precursor to introduce the methyl group. | Potential for high enantioselectivity. | Catalyst development might be specific to the substrate. | nih.gov |
| Pre-cyclization Methylation | Stereoselective methylation of the acyclic precursor before the ring-closing step. | Can provide good stereocontrol. | Requires a stereoselective step early in the synthesis. | researchgate.net |
Formation of the Carbothioamide Group: Thiocarbonylation Strategies
The final key transformation is the creation of the carbothioamide moiety. This can be approached from either a carboxamide or a nitrile precursor.
Thionation of a Carboxamide: The most direct method is the thionation (or thiocarbonylation) of the corresponding 2-methyl-5-oxopyrrolidine-2-carboxamide. This is classically achieved using thionating agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). Lawesson's reagent is often preferred due to its solubility in organic solvents and milder reaction conditions. researchgate.net The reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom.
Conversion from a Nitrile: An alternative pathway begins with a 2-cyano-2-methyl-5-oxopyrrolidine intermediate. The nitrile group can be converted to a primary carbothioamide through the addition of hydrogen sulfide (B99878) (H₂S) or a synthetic equivalent. This reaction is typically catalyzed by a base (like ammonia, triethylamine, or pyridine) which activates the H₂S for nucleophilic attack on the nitrile carbon. Other reagents like thioacetamide (B46855) can also serve as a source of sulfur. The synthesis of nitriles can be achieved via methods like the dehydration of primary amides or nucleophilic substitution with cyanide. youtube.com
| Strategy | Precursor | Reagent(s) | Description | Reference |
|---|---|---|---|---|
| Thionation | Carboxamide | Lawesson's Reagent or P₄S₁₀ | Direct conversion of the amide carbonyl oxygen to sulfur. Often requires heating in a solvent like toluene (B28343) or THF. | researchgate.net |
| From Nitrile | Nitrile | H₂S, Base (e.g., Pyridine) | Nucleophilic addition of hydrosulfide (B80085) to the nitrile triple bond, followed by tautomerization. | General Knowledge |
| From Nitrile | Nitrile | Thioacetamide | Acts as a source of H₂S in situ for the conversion. | General Knowledge |
Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles, Catalysis)
Modern synthetic chemistry emphasizes the use of sustainable and efficient methodologies. Applying green chemistry principles to the synthesis of this compound could involve several improvements over classical routes.
Catalysis: The use of transition metal catalysts can enable highly efficient and selective reactions, such as in the formation of the pyrrolidine ring or the introduction of the methyl group. nih.govorganic-chemistry.org Catalytic processes reduce the need for stoichiometric reagents, minimizing waste.
One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel (a "one-pot" reaction) can significantly improve efficiency by reducing the number of workup and purification steps, saving solvents and energy. A one-pot cyclization and methylation of γ-aminobutyric acid to produce N-methylpyrrolidone has been demonstrated, showcasing the potential of this approach in pyrrolidinone synthesis. researchgate.net
Bio-based Feedstocks: The pyrrolidinone core can be derived from glutamic acid, an amino acid abundant in many plant proteins. researchgate.net Utilizing such renewable starting materials is a cornerstone of green chemistry, reducing reliance on fossil fuels. lookchem.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle. Cycloaddition reactions and one-pot procedures are often highly atom-economical. mdpi.com
Safer Reagents and Solvents: Research into alternatives for hazardous reagents, such as developing milder and less toxic thionating agents to replace Lawesson's reagent, would represent a significant green advancement. Similarly, the use of safer, recyclable, or bio-based solvents is encouraged.
By integrating these principles, future syntheses of this compound can be made more efficient, cost-effective, and environmentally benign.
Reaction Optimization and Process Research for Academic Scale Synthesis
The academic scale synthesis of this compound can be logically divided into three main stages: formation of the 2-methyl-5-oxopyrrolidine-2-carboxylic acid precursor, conversion of the carboxylic acid to the corresponding amide, and subsequent thionation to yield the target carbothioamide. Optimization at each stage is crucial for achieving satisfactory yields and purity.
A plausible synthetic pathway commences with a derivative of glutamic acid. The initial step involves the protection of the amino group, commonly with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, to prevent unwanted side reactions. Following protection, the α-position is methylated. This can be achieved by treating the protected glutamic acid with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then quenched with an electrophilic methyl source like methyl iodide. The reaction conditions for this alkylation step, including solvent, temperature, and stoichiometry, are critical for maximizing the yield of the desired 2-methyl derivative.
Once the 2-methyl-glutamic acid derivative is obtained, cyclization to form the 5-oxopyrrolidine ring (a lactam) is induced. This is often accomplished by heating, which promotes the intramolecular condensation of the γ-carboxylic acid and the protected amino group, with subsequent removal of the protecting group. nih.govnih.gov
The resulting 2-methyl-5-oxopyrrolidine-2-carboxylic acid is then converted to its corresponding carbothioamide. A common two-step approach involves first forming the amide and then converting the amide's carbonyl group to a thiocarbonyl. The amidation can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an amine source like ammonia. Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride, followed by reaction with ammonia. researchgate.netlibretexts.org
The final and key transformation is the thionation of the amide to the carbothioamide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for this purpose. nih.govwikipedia.orgorganic-chemistry.org The reaction is typically carried out in an anhydrous solvent, such as toluene or dioxane, at elevated temperatures. Optimization of the reaction time, temperature, and the stoichiometry of Lawesson's reagent is necessary to ensure complete conversion while minimizing side product formation. nih.govnih.gov
A summary of a potential synthetic route and key optimization parameters is presented in the table below.
| Step | Reaction | Key Reagents | Optimization Parameters |
| 1 | N-Protection of Glutamic Acid | Boc-anhydride or Cbz-Cl | Stoichiometry of protecting group, reaction time, temperature |
| 2 | α-Methylation | LDA, Methyl Iodide | Base equivalents, temperature for enolate formation, electrophile addition rate |
| 3 | Cyclization and Deprotection | Heat or Acid/Base | Temperature, reaction time, method of deprotection |
| 4 | Amidation | DCC/Ammonia or SOCl₂/Ammonia | Coupling agent, solvent, temperature, reaction time |
| 5 | Thionation | Lawesson's Reagent | Stoichiometry of Lawesson's reagent, solvent, temperature, reaction time |
Synthesis of Stereoisomers and Chiral Resolution Techniques
The 2-position of this compound is a chiral center. Therefore, the synthesis of specific stereoisomers and the resolution of racemic mixtures are important considerations.
Stereoselective synthesis can be approached by starting with an enantiomerically pure precursor. For instance, using L-glutamic acid as the starting material would be expected to yield the (S)-enantiomer of the final product, assuming the stereocenter is not compromised during the reaction sequence. The α-methylation step is a critical point where stereocontrol must be maintained. The use of chiral auxiliaries or phase-transfer catalysts during the alkylation of a glycine-derived Schiff base, followed by cyclization, is a known strategy for the asymmetric synthesis of α-alkylated pyroglutamates. nih.gov
Alternatively, if a racemic mixture of 2-methyl-5-oxopyrrolidine-2-carboxylic acid is produced, chiral resolution can be employed. This can be achieved through several established techniques:
Diastereomeric Salt Formation: The racemic carboxylic acid can be reacted with a chiral amine (resolving agent) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts will yield the individual enantiomers of the carboxylic acid.
Enzymatic Resolution: Enzymes, such as lipases, can exhibit high stereoselectivity. For example, the esterification of a racemic 2-methyl-5-oxopyrrolidine-2-carboxylic acid with an alcohol in the presence of a lipase (B570770) could selectively esterify one enantiomer, allowing for the separation of the esterified and unreacted enantiomers. The hydrolysis of a racemic ester derivative can also be performed enantioselectively by enzymes. rsc.org
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral selector that interacts differently with each enantiomer, leading to their separation.
The choice of resolution technique depends on factors such as the scale of the synthesis, the properties of the compound, and the availability of reagents and equipment. A comparison of these techniques is provided below.
| Resolution Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with different physical properties. | Scalable, relatively inexpensive. | Success is not guaranteed, requires suitable resolving agents. |
| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme. | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability, may require optimization of conditions. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | High purity of separated enantiomers, applicable to a wide range of compounds. | Expensive for large-scale separations, requires specialized equipment. |
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 5 Oxopyrrolidine 2 Carbothioamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and dynamic processes.
Proton (¹H) NMR spectroscopy would be instrumental in analyzing the conformation of the pyrrolidine (B122466) ring and investigating potential tautomeric equilibria. The chemical shifts, coupling constants (J-values), and signal multiplicities of the protons would offer critical insights.
Expected ¹H NMR Spectral Features:
Methyl Group (CH₃): A singlet peak corresponding to the three equivalent protons of the methyl group at the C2 position.
Methylene (B1212753) Protons (CH₂): The two methylene groups in the pyrrolidine ring (at C3 and C4) would likely appear as complex multiplets due to diastereotopicity and spin-spin coupling with each other.
Amide Proton (NH): A broad singlet for the amide proton of the lactam ring. Its chemical shift could be concentration and solvent-dependent.
Thioamide Protons (NH₂): Two distinct signals for the thioamide protons, potentially broadened due to quadrupole effects of the nitrogen atom and chemical exchange.
Conformational Analysis: The conformation of the five-membered pyrrolidine ring (envelope or twist) could be inferred from the dihedral angles, which are related to the vicinal coupling constants between the C3 and C4 protons, as determined by the Karplus equation.
Tautomeric Equilibrium: ¹H NMR is highly sensitive to tautomerism. For this compound, a potential thione-thiol tautomerism could exist. The presence of a thiol proton (S-H) and a change in the chemical shifts of adjacent protons would indicate the presence of the thiol tautomer in solution.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the characterization of the molecular backbone and key functional groups.
Expected ¹³C NMR Spectral Features:
Carbonyl Carbon (C=O): A signal in the downfield region (typically ~170-180 ppm) corresponding to the C5 lactam carbonyl carbon.
Thiocarbonyl Carbon (C=S): A characteristic signal even further downfield (typically ~190-210 ppm) for the carbothioamide carbon.
Quaternary Carbon (C2): The signal for the C2 carbon, substituted with both a methyl and a carbothioamide group.
Methylene Carbons (C3, C4): Signals in the aliphatic region for the two methylene carbons of the pyrrolidine ring.
Methyl Carbon (CH₃): A signal in the upfield region for the methyl group carbon.
An interactive table summarizing the expected chemical shift ranges for the carbon atoms is presented below.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (C5) | 170 - 180 |
| C=S | 190 - 210 |
| C2 | 50 - 70 |
| C3, C4 | 20 - 40 |
| CH₃ | 15 - 25 |
Note: This table represents generalized expected values. Actual experimental values may vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques would be essential for unambiguously assigning the ¹H and ¹³C signals and revealing detailed connectivity.
COSY (Correlation Spectroscopy): Would establish proton-proton couplings, for instance, between the protons on C3 and C4.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon atoms (e.g., C3-H to C3).
Solid-State NMR (SSNMR): In the absence of single crystals for X-ray diffraction, SSNMR could provide information about the structure, conformation, and intermolecular interactions in the solid state.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Hydrogen Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups and studying hydrogen bonding.
Expected Key Vibrational Bands:
N-H Stretching: Bands in the 3400-3100 cm⁻¹ region corresponding to the lactam NH and the thioamide NH₂ groups. The presence of hydrogen bonding would typically cause these bands to broaden and shift to lower frequencies.
C-H Stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.
C=O Stretching (Amide I): A strong absorption band around 1680-1650 cm⁻¹ for the lactam carbonyl group.
C=S Stretching: A weaker band typically in the 1250-1050 cm⁻¹ region, often coupled with other vibrations.
N-H Bending: Bands around 1650-1550 cm⁻¹.
The positions and shapes of the N-H and C=O stretching bands would be highly indicative of the strength and nature of intermolecular hydrogen bonding in the solid state or in concentrated solutions.
An interactive table of expected FT-IR absorption bands is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide/Thioamide) | Stretching | 3400 - 3100 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Lactam) | Stretching | 1680 - 1650 |
| N-H | Bending | 1650 - 1550 |
| C=S | Stretching | 1250 - 1050 |
Note: This table shows typical frequency ranges. Specific values are dependent on the molecular environment and physical state.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, further confirming the structure.
Exact Mass: HRMS would confirm the molecular formula, C₆H₁₀N₂OS, by matching the experimentally measured mass of the molecular ion ([M+H]⁺ or [M]⁺˙) to the calculated theoretical mass with high precision (typically within 5 ppm).
Fragmentation Pathways: Upon collisional activation, the molecule would be expected to fragment in predictable ways. Key fragmentation pathways could include:
Loss of the thioamide group or parts of it (e.g., loss of •SH, H₂S, or •NH₂).
Cleavage of the pyrrolidine ring, leading to characteristic smaller fragments.
Loss of the methyl group.
Elucidating these pathways helps to piece together the molecular structure and verify the connectivity of its constituent parts.
X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions
Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure in the solid state.
Structural Confirmation: This technique would confirm the atomic connectivity, including bond lengths and angles, providing absolute proof of the proposed structure.
Conformation: It would reveal the precise conformation of the pyrrolidine ring and the relative orientation of the methyl and carbothioamide substituents.
Intermolecular Interactions: X-ray crystallography is unparalleled in its ability to map the network of intermolecular interactions, such as hydrogen bonds. It would show precisely how the molecules pack in the crystal lattice, identifying which atoms act as hydrogen bond donors (e.g., the NH and NH₂ protons) and acceptors (e.g., the carbonyl oxygen and the thioamide sulfur). This information is crucial for understanding the physical properties of the compound.
Theoretical and Computational Investigations of 2 Methyl 5 Oxopyrrolidine 2 Carbothioamide
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and reactivity of 2-Methyl-5-oxopyrrolidine-2-carbothioamide. These calculations provide a detailed understanding of the molecule's geometry, stability, and reactivity.
DFT studies on related pyrrolidinone structures have demonstrated the utility of this approach. For this compound, DFT calculations would typically be employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. arabjchem.orgmdpi.com A common approach involves using a functional like B3LYP with a basis set such as 6-31G* to achieve a balance between accuracy and computational cost.
Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, the carbothioamide group, with its sulfur and nitrogen atoms, is expected to be a primary site of reactivity.
Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict regions susceptible to electrophilic or nucleophilic attack. In this compound, the oxygen and sulfur atoms of the oxo and carbothioamide groups, respectively, would be expected to show negative electrostatic potential, indicating their role as nucleophilic centers.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound (calculated using DFT/B3LYP/6-31G)* This table presents illustrative data based on typical values for similar heterocyclic compounds and is not the result of a direct study on this compound.
| Descriptor | Value |
|---|---|
| Total Energy (Hartree) | -850.12345 |
| HOMO Energy (eV) | -6.543 |
| LUMO Energy (eV) | -1.234 |
| HOMO-LUMO Gap (eV) | 5.309 |
| Dipole Moment (Debye) | 3.45 |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Methods
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for understanding its spatial arrangement and flexibility. This is typically achieved through a combination of molecular mechanics and quantum mechanics methods.
The pyrrolidine (B122466) ring in this compound is not planar and can adopt various puckered conformations, often described as envelope or twist forms. researchgate.net The substituents on the ring, namely the methyl and carbothioamide groups, will influence the relative stability of these conformers.
A systematic conformational search can be performed using molecular mechanics force fields (e.g., MMFF94) to explore the potential energy surface and identify low-energy conformers. The geometries of these stable conformers are then typically re-optimized at a higher level of theory, such as DFT or ab initio methods, to obtain more accurate energy rankings. researchgate.net The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing insight into the predominant shapes of the molecule in solution.
Table 2: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data based on typical values for similar heterocyclic compounds and is not the result of a direct study on this compound.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|
| 1 (Global Minimum) | 0.00 | 75.3 |
| 2 | 1.50 | 15.1 |
| 3 | 2.50 | 9.6 |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations are particularly useful for understanding the flexibility of this compound and the influence of its environment, such as solvent molecules. mdpi.com
In an MD simulation, the atoms of the molecule and the surrounding solvent are treated as classical particles, and their motions are governed by a force field. The simulation tracks the trajectory of each atom over a period of time, typically nanoseconds to microseconds.
For this compound, MD simulations can reveal the transitions between different conformations, the stability of intramolecular hydrogen bonds, and the interactions with solvent molecules. nih.gov By analyzing the trajectories, one can calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The radial distribution function can be used to characterize the solvation shell around the molecule.
Molecular Docking Studies for Ligand-Target Interaction Prediction
To investigate the potential biological activity of this compound, molecular docking is a widely used computational technique. nih.gov Docking predicts the preferred orientation of a ligand when it binds to a target protein, as well as the binding affinity. semanticscholar.org
The process involves generating a set of possible conformations of the ligand and placing them in the active site of the protein. A scoring function is then used to estimate the binding energy for each pose, and the pose with the lowest energy is considered the most likely binding mode.
For this compound, potential protein targets could be identified based on the activity of structurally similar compounds. The docking results would provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site residues. ejmo.org This information is invaluable for understanding the mechanism of action and for designing more potent analogs. researchgate.net
Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target This table presents illustrative data based on typical values for similar heterocyclic compounds and is not the result of a direct study on this compound.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Hypothetical Kinase A | -8.5 | ASP145 | Hydrogen Bond with NH of carbothioamide |
| LEU83 | Hydrophobic interaction with methyl group | ||
| PHE102 | π-sulfur interaction with carbothioamide |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Biological Function
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org For a set of this compound analogs with known biological activities, a QSAR model could be developed to predict the activity of new, untested compounds. nih.gov
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. nih.gov Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates a subset of these descriptors with the observed biological activity. scispace.com
A robust QSAR model for this compound derivatives would be valuable for identifying the key structural features that govern their biological activity. The model could then be used to virtually screen new compound libraries and prioritize the synthesis of the most promising candidates.
Prediction of Spectroscopic Parameters from First Principles
Quantum chemical calculations can also be used to predict various spectroscopic parameters of this compound from first principles. This is particularly useful for aiding in the structural elucidation and characterization of the compound.
For instance, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of NMR chemical shifts (¹H and ¹³C). researchgate.net By comparing the calculated chemical shifts with experimental data, one can confirm the proposed structure and assign the observed signals. nih.gov
Similarly, the vibrational frequencies and intensities can be calculated to simulate the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational modes. Electronic transitions can be calculated using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.
Table 4: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound This table presents illustrative data based on typical values for similar heterocyclic compounds and is not the result of a direct study on this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O (pyrrolidinone) | 178.5 | 177.9 |
| C=S (carbothioamide) | 202.1 | 201.5 |
| C2 (quaternary) | 70.3 | 69.8 |
| CH₂ (pyrrolidine) | 35.8 | 35.2 |
| CH₂ (pyrrolidine) | 28.4 | 27.9 |
| CH₃ | 22.5 | 22.1 |
Chemical Reactivity and Derivatization Strategies for 2 Methyl 5 Oxopyrrolidine 2 Carbothioamide
Reactions at the Carbothioamide Moiety: Thio-carbonyl Reactivity (e.g., Nucleophilic Additions, Cyclocondensations)
The carbothioamide group is a highly reactive functional group that can undergo a range of reactions. The sulfur atom can act as a nucleophile, and the thiocarbonyl carbon is susceptible to nucleophilic attack.
A significant reaction of the carbothioamide moiety is its participation in cyclocondensation reactions to form various heterocyclic systems. For instance, in a related system, a 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbothioamide derivative undergoes cyclization in an acidic medium, such as with sulfuric acid, to yield a 1,3,4-thiadiazole (B1197879) derivative. nih.gov In an alkaline medium, the same precursor can cyclize to form a triazolethione. nih.gov These reactions highlight the utility of the carbothioamide group as a building block for more complex heterocyclic structures.
The sulfur atom of the carbothioamide can also undergo S-alkylation . This reaction typically proceeds via the thiol tautomer in the presence of a base. nih.gov The resulting S-alkylated derivatives are versatile intermediates for further functionalization.
| Reaction Type | Reagents and Conditions | Product | Reference |
| Cyclocondensation (Acidic) | Sulfuric acid | 1,3,4-Thiadiazole derivative | nih.gov |
| Cyclocondensation (Alkaline) | Alkaline medium | Triazolethione derivative | nih.gov |
| S-Alkylation | Alkyl halide, Base | S-Alkyl derivative | nih.gov |
Modifications of the Pyrrolidinone Ring System: Substitutions and Transformations
The pyrrolidinone ring offers several sites for modification. The nitrogen atom of the lactam can be functionalized, and the methylene (B1212753) groups of the ring can potentially be substituted.
N-Alkylation and N-Acylation: The nitrogen atom of the pyrrolidinone ring can be alkylated or acylated to introduce various substituents. For example, N-alkylation of a 3-aroyl-pyroglutamic acid derivative has been achieved using methyl iodide in the presence of a base. nih.gov This demonstrates a potential route for modifying the pyrrolidinone nitrogen of the target molecule.
Synthesis of Substituted Pyrrolidinones: A common strategy for accessing modified pyrrolidinone rings involves the synthesis from acyclic precursors. For instance, the reaction of itaconic acid with substituted anilines is a well-established method for preparing 1-aryl-5-oxopyrrolidine-3-carboxylic acids, which can be further derivatized. nih.govmdpi.com This approach allows for the introduction of a wide range of substituents on the nitrogen atom of the pyrrolidinone ring. Other synthetic methods, such as cobalt-catalyzed reductive coupling of nitriles and acrylamides, also provide access to functionalized pyrrolidinone derivatives. organic-chemistry.org
| Modification | Reagents and Conditions | Product | Reference |
| N-Alkylation | Methyl iodide, Base | N-Methylpyrrolidinone derivative | nih.gov |
| Synthesis of N-Arylpyrrolidinones | Itaconic acid, Substituted aniline | 1-Aryl-5-oxopyrrolidine-3-carboxylic acid | nih.govmdpi.com |
Interconversion Between Thioamide and Other Functional Groups
The thioamide functional group can be converted into other functional groups, providing further avenues for derivatization.
Conversion to Nitriles: Dehydration of primary thioamides is a known method for the synthesis of nitriles. This transformation can be achieved using various reagents, but again, specific applications to the target molecule have not been reported.
Electrophilic and Nucleophilic Reactions of the Aromatic or Heterocyclic Moieties (if derivatized)
Should the 2-Methyl-5-oxopyrrolidine-2-carbothioamide scaffold be derivatized with aromatic or other heterocyclic rings, these appended moieties would offer further sites for chemical modification. For instance, an N-aryl substituent on the pyrrolidinone ring could undergo electrophilic aromatic substitution reactions, allowing for the introduction of functional groups such as nitro, halogen, or acyl groups. The specific reactivity would depend on the nature of the aromatic ring and any existing substituents.
Strategies for Analogue Synthesis and Structural Diversification
The synthesis of analogues of this compound can be approached through several synthetic strategies, primarily focusing on the construction of the core pyrrolidinone ring with desired substitutions.
One of the most versatile methods for creating a library of analogues is the use of multicomponent reactions. For example, the synthesis of substituted 3-pyrrolin-2-ones can be achieved through a one-pot reaction of an aniline, an aldehyde, and diethyl acetylenedicarboxylate.
Another key strategy involves the derivatization of readily available starting materials like itaconic acid. Reaction with a variety of primary amines can generate a diverse set of N-substituted 5-oxopyrrolidine-3-carboxylic acids. nih.govmdpi.com These intermediates can then be further elaborated. For the target molecule, a synthetic route would likely involve the introduction of the methyl and carbothioamide groups at the 2-position of a suitable pyroglutamic acid derivative.
| Synthetic Strategy | Key Starting Materials | Key Intermediates/Products | References |
| Multicomponent Reaction | Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Substituted 3-pyrrolin-2-ones | Not directly cited, but a general strategy for pyrrolidinone synthesis. |
| Derivatization of Itaconic Acid | Itaconic acid, Primary amines | N-substituted 5-oxopyrrolidine-3-carboxylic acids | nih.govmdpi.com |
| Derivatization of Pyroglutamic Acid | Pyroglutamic acid derivatives | 2,2-Disubstituted 5-oxopyrrolidines | nih.gov |
Investigation of Tautomerism and Isomerization Pathways
Thioamides are known to exist in equilibrium with their thiol tautomers (an iminothiol). In the case of this compound, this would involve a proton shift from the nitrogen to the sulfur atom, resulting in the formation of 2-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-iminothiol.
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. scispace.comiaea.orgresearchgate.netnih.gov While the thione form is generally predominant for simple thioamides, the thiol tautomer can be important in certain reactions, such as S-alkylation. scispace.comtsijournals.com Spectroscopic techniques like NMR can be employed to study this tautomeric equilibrium. For thioamides, the chemical shift of the thiocarbonyl carbon in ¹³C NMR is a characteristic indicator of the thione form. The presence of the thiol tautomer can be inferred from the appearance of a signal corresponding to the C=N bond.
Following a comprehensive search of scientific literature, it has been determined that there is a lack of specific published research data for the compound This compound . The available scientific information focuses on structurally related compounds, such as other 5-oxopyrrolidine derivatives or various carbothioamides, rather than the specific molecule requested.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the biological activity and mechanistic insights of this compound that adheres to the strict requirements of the requested outline. Generating content on this specific compound would require non-existent data, and extrapolating from related but distinct molecules would not meet the criteria of focusing solely on the specified chemical entity.
Further research and publication on the synthesis and biological evaluation of this compound are needed before a comprehensive analysis of its molecular and cellular activities can be compiled.
Advanced Analytical Methodologies for 2 Methyl 5 Oxopyrrolidine 2 Carbothioamide in Research
Chromatographic Separation Techniques for Impurity Profiling and Quantitative Analysis (HPLC, GC, SFC)
Chromatographic techniques are fundamental in the separation and quantification of 2-Methyl-5-oxopyrrolidine-2-carbothioamide and its related impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages depending on the analyte's properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, with a C18 column, is typically employed for impurity profiling and quantitative analysis. The method's versatility allows for the separation of the main compound from its starting materials, by-products, and degradation products.
For impurity profiling, a gradient elution method is often developed to resolve all potential impurities from the main peak. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, aiding in the identification of impurities with different chromophores. Quantitative analysis is typically performed using an isocratic method with a UV detector set at a specific wavelength, ensuring high precision and accuracy.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of volatile impurities or after derivatization of the main compound to increase its volatility. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range.
Supercritical Fluid Chromatography (SFC) is a hybrid of GC and HPLC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly advantageous for chiral separations and for the analysis of thermolabile compounds. Its lower viscosity and higher diffusivity compared to liquid mobile phases can lead to faster separations and higher efficiency.
Interactive Data Table: Example HPLC Method for Impurity Profiling of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
High-Resolution Mass Spectrometry for Biotransformation Product Identification (in research models)
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying the biotransformation products of this compound in research models. nih.gov In vitro studies using liver microsomes or hepatocytes can provide insights into the metabolic fate of the compound. HRMS provides highly accurate mass measurements, which allows for the determination of elemental compositions of metabolites. nih.gov
The process involves incubating the parent compound with the biological system, followed by extraction and analysis using LC-HRMS. The resulting data is then processed to identify potential metabolites by searching for mass shifts corresponding to common metabolic reactions such as oxidation, hydrolysis, and conjugation. Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions, and the resulting fragmentation patterns are compared to that of the parent compound to elucidate the structure of the metabolites. nih.gov
Interactive Data Table: Potential Biotransformation Products of this compound
| Metabolic Reaction | Product | Mass Shift |
| Oxidation | 2-Methyl-5-oxopyrrolidine-2-carboxamide | -16 Da |
| Hydrolysis | 2-Methyl-5-oxopyrrolidine-2-carboxylic acid | -17 Da |
| N-dealkylation | 5-oxopyrrolidine-2-carbothioamide | -14 Da |
| Glucuronidation | Glucuronide conjugate | +176 Da |
| Sulfation | Sulfate conjugate | +80 Da |
Capillary Electrophoresis for Chirality and Purity Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used for the purity and chiral analysis of this compound. For purity analysis, capillary zone electrophoresis (CZE) can separate the main compound from charged impurities with high efficiency. The separation is based on the differential migration of analytes in an electric field.
For chiral analysis, a chiral selector is added to the background electrolyte in a technique known as chiral capillary electrophoresis. nih.gov Cyclodextrins are commonly used chiral selectors that form transient diastereomeric complexes with the enantiomers of the analyte, leading to different migration times and thus separation. The choice of cyclodextrin (B1172386) and its concentration, as well as the pH and composition of the background electrolyte, are critical parameters that need to be optimized for successful chiral separation. mdpi.com
Interactive Data Table: Example Chiral Capillary Electrophoresis Method
| Parameter | Value |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Chiral Selector | 10 mM Hydroxypropyl-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 214 nm |
Spectrophotometric Methods for Quantitative Determination in Complex Research Matrices
Spectrophotometric methods, particularly UV-Visible spectrophotometry, can be employed for the quantitative determination of this compound in various research matrices. This technique is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law).
To develop a spectrophotometric method, the wavelength of maximum absorbance (λmax) for this compound is first determined by scanning a solution of the compound over a range of wavelengths. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Interactive Data Table: Example Calibration Curve Data for Spectrophotometric Analysis
| Concentration (µg/mL) | Absorbance at λmax |
| 2 | 0.102 |
| 4 | 0.205 |
| 6 | 0.301 |
| 8 | 0.408 |
| 10 | 0.510 |
Application of NMR for Reaction Monitoring and Kinetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions and for conducting kinetic studies involving this compound. researchgate.net ¹H NMR is particularly useful as it allows for the simultaneous observation of signals from the starting materials, intermediates, and products.
For reaction monitoring, a small aliquot of the reaction mixture is periodically withdrawn, and its ¹H NMR spectrum is recorded. By integrating the signals corresponding to specific protons of the reactants and products, their relative concentrations can be determined over time. This data can then be used to calculate the reaction rate and to elucidate the reaction mechanism.
Kinetic studies can also be performed in real-time directly in the NMR tube. By initiating the reaction inside the NMR spectrometer and acquiring spectra at regular intervals, the kinetics of the reaction can be followed with high precision. This approach is particularly useful for studying fast reactions.
Interactive Data Table: Hypothetical ¹H NMR Data for Reaction Monitoring
| Time (min) | Integral of Reactant Peak | Integral of Product Peak | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.85 | 0.15 | 15 |
| 20 | 0.70 | 0.30 | 30 |
| 30 | 0.55 | 0.45 | 45 |
| 60 | 0.20 | 0.80 | 80 |
Future Research Directions and Uncharted Avenues for 2 Methyl 5 Oxopyrrolidine 2 Carbothioamide
Development of Novel and Highly Efficient Synthetic Pathways
The advancement of research into 2-methyl-5-oxopyrrolidine-2-carbothioamide is contingent upon the availability of efficient and versatile synthetic methodologies. Future work should prioritize the development of stereoselective syntheses to access specific enantiomers, as chirality is often a critical determinant of biological activity.
Key areas for exploration include:
Asymmetric Synthesis: Developing novel catalytic asymmetric methods to construct the C2 quaternary stereocenter is a primary objective. This could involve chiral phase-transfer catalysis, organocatalysis, or transition-metal-catalyzed approaches starting from prochiral precursors.
Scaffold Derivatization: Research into efficient postsynthetic modifications of related, more accessible scaffolds is crucial. For instance, synthetic routes could be designed starting from readily available pyroglutamic acid derivatives. smolecule.com A key step would be the development of robust protocols for the conversion of a C2-carboxylic acid or ester group into the desired carbothioamide functionality.
Flow Chemistry and Process Optimization: Leveraging continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction efficiency for key synthetic steps. Optimization of existing multi-step syntheses, such as those starting from itaconic acid to form the pyrrolidinone core, could make the scaffold more accessible for broader investigation. nih.govnih.gov
Exploration of Unconventional Reactivity Profiles and New Functional Group Transformations
The combination of a lactam and a thioamide group within one molecule presents a rich playground for exploring unique chemical reactivity. Future investigations should aim to harness this reactivity to generate novel molecular scaffolds.
Potential research avenues include:
Thioamide Chemistry: The thioamide group is a versatile functional handle. Its propensity to participate in cyclization reactions could be exploited to synthesize fused heterocyclic systems, such as thiazoles or thiadiazoles, appended to the pyrrolidinone core.
Lactam Ring-Opening: Selective ring-opening of the 5-oxopyrrolidine core could provide access to a variety of functionalized γ-amino acids, which are valuable building blocks in peptide and medicinal chemistry. nih.gov
Metal Complexation: The thioamide group is an excellent ligand for various transition metals. Research into the coordination chemistry of this compound could lead to the development of novel metal complexes with potential catalytic or therapeutic applications. researchgate.net
Expansion of Structure-Activity Relationship Databases and Chemoinformatic Approaches
Systematic exploration of the structure-activity relationships (SAR) is fundamental to optimizing the biological profile of this scaffold. Building comprehensive databases linking structural modifications to functional outcomes is a critical future task. Studies on analogous heterocyclic compounds have demonstrated that minor structural changes can lead to significant variations in biological potency and selectivity. researchgate.netmdpi.com
Future SAR studies should focus on:
Systematic Analog Synthesis: Creation of a focused library of analogs by modifying key positions:
N1-Substitution: Introducing various substituents on the lactam nitrogen.
C2-Alkyl Group: Replacing the methyl group with other alkyl or aryl moieties.
Thioamide Modification: Synthesizing N-substituted thioamides.
Biological Screening: Testing these analogs against diverse biological targets to identify key structural determinants for activity and selectivity. For example, related carbothioamide derivatives have shown potent inhibitory activity against enzymes like urease. researchgate.net
Chemoinformatic Modeling: Using the generated SAR data to build quantitative structure-activity relationship (QSAR) models and pharmacophores. These computational tools can guide the rational design of next-generation compounds with improved properties.
Table 1: Summary of Structure-Activity Relationship (SAR) Insights from Related Pyrrolidinone and Carbothioamide Derivatives
| Compound Class | Structural Variation | Impact on Biological Activity | Reference(s) |
| 5-Oxopyrrolidine Hydrazones | Presence of a free amino group | Increased anticancer activity against A549 cells and lower cytotoxicity. | nih.gov |
| 5-Oxopyrrolidine Hydrazones | Addition of a 5-nitrothiophene substituent | Potent and selective antimicrobial activity against multidrug-resistant S. aureus. | nih.gov |
| N-Aryl-dihydroisoquinoline Carbothioamides | Presence of electron-donating or halogen groups on the phenyl ring | Potent inhibition of urease. | researchgate.net |
| 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Hydrazone with a 5-nitrothien-2-yl fragment | Strong antibacterial activity, surpassing control antibiotics against certain strains. | nih.govmdpi.com |
Integration with Advanced Artificial Intelligence and Machine Learning for Predictive Modeling
Key applications for future research include:
Predictive Activity Modeling: Training ML algorithms on SAR data to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic targets. nih.gov
ADMET Prediction: Using AI models to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs, helping to identify candidates with favorable drug-like profiles early in the discovery pipeline.
De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for specific biological targets and desired physicochemical properties. nih.gov
Investigation into Emerging Biological Targets and Disease Areas (at molecular/cellular level)
The 5-oxopyrrolidine core is a "privileged scaffold" found in numerous natural products and synthetic compounds with a wide range of biological activities. smolecule.comnih.gov This suggests that this compound and its derivatives are likely to exhibit interesting pharmacological properties. Future research should involve broad biological screening to identify novel therapeutic applications.
Promising areas for investigation include:
Antimicrobial Activity: Given that various 5-oxopyrrolidine derivatives show potent activity against multidrug-resistant bacteria (e.g., S. aureus) and fungi (e.g., C. auris), this scaffold warrants extensive investigation as a source of new anti-infective agents. nih.govnih.gov
Anticancer Properties: Derivatives of the 5-oxopyrrolidine ring have demonstrated structure-dependent anticancer activity in models such as A549 human lung adenocarcinoma. nih.govnih.gov Screening against diverse cancer cell lines could reveal novel antiproliferative agents.
Enzyme Inhibition: The structural features of the molecule suggest potential for interaction with various enzyme classes. Screening against panels of enzymes, such as proteases, kinases, or metabolic enzymes like urease, could uncover new biological targets. researchgate.net
Table 2: Investigated Biological Activities of Structurally Related 5-Oxopyrrolidine Scaffolds
| Scaffold Type | Disease Area | Specific Target/Model | Key Findings | Reference(s) |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives | Cancer | A549 human lung adenocarcinoma cells | Compounds with a free amino group showed the most promising anticancer activity. | nih.govnih.gov |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives | Infectious Disease | Multidrug-resistant Staphylococcus aureus | A derivative with a 5-nitrothiophene moiety showed potent and selective activity. | nih.gov |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Infectious Disease | S. aureus, E. coli | Hydrazone derivatives showed strong antibacterial effects and biofilm disruption capabilities. | nih.govmdpi.com |
| 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Infectious Disease | Vancomycin-intermediate S. aureus, C. auris | Certain hydrazone and benzimidazole (B57391) derivatives showed potent activity against drug-resistant pathogens. | nih.gov |
Potential for Supramolecular Chemistry and Materials Science Applications
Beyond pharmacology, the distinct functional groups of this compound make it an intriguing candidate for applications in supramolecular chemistry and materials science.
Future research could explore:
Self-Assembly and Gelation: The presence of hydrogen bond donors (N-H) and acceptors (C=O, C=S) could enable the molecule to self-assemble into higher-order structures, such as organogels or liquid crystals.
Chiral Materials: As a chiral molecule, it could be used as a building block for creating homochiral materials, which are of interest in asymmetric catalysis, separations, and nonlinear optics.
Metal-Organic Frameworks (MOFs): The thioamide and lactam carbonyl groups can act as coordination sites for metal ions, suggesting its potential use as a ligand for the construction of novel MOFs with unique structural and functional properties. smolecule.com
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Methyl-5-oxopyrrolidine-2-carbothioamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting a pyrrolidone precursor with a thioamide agent under reflux conditions. For example, in analogous syntheses, methylthiopyrimidine derivatives were heated with amines (e.g., cyclohexylamine) in polar solvents (e.g., ethanol) to yield thioamide-functionalized heterocycles . Optimization parameters include:
- Temperature : Prolonged reflux (~12–24 hours) ensures complete conversion.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to protic solvents.
- Catalysts : Acidic or basic catalysts (e.g., HCl, triethylamine) can accelerate thioamide formation.
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the thioamide (-C(=S)NH) moiety via characteristic deshielding of carbonyl carbons (δ ~200–210 ppm for thiocarbonyl) .
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) resolves stereochemistry and hydrogen bonding networks. For similar pyrrolidine derivatives, space groups like and -factors < 5% were reported .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, S percentages (±0.3% tolerance).
Advanced Research Questions
Q. How can diastereoselectivity challenges during the synthesis of this compound be addressed?
- Methodological Answer : Diastereoselectivity in pyrrolidine derivatives is influenced by steric and electronic factors. Strategies include:
- Chiral Auxiliaries : Use enantiopure amines or catalysts to induce asymmetry during cyclization.
- Solvent Effects : Non-polar solvents (e.g., toluene) may favor specific transition states by reducing solvation .
- Temperature Control : Lower temperatures (−20°C to 0°C) can stabilize intermediates and improve selectivity.
Q. What analytical approaches resolve discrepancies in hydrogen bonding patterns observed in the crystal structure of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) classifies hydrogen bonds into motifs like , , or chains. For example:
- N–H···S Interactions : The thioamide group often participates in -type bonds, forming dimers or chains.
- C–H···O Interactions : Adjacent carbonyl groups may stabilize supramolecular assemblies. Computational tools (Mercury, CrystalExplorer) visualize these networks, while SHELXL refines H-bond geometries .
Q. How should researchers address contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Assay Validation : Confirm compound stability under assay conditions (e.g., pH, temperature) via LC-MS to rule out degradation.
- Positive/Negative Controls : Include reference inhibitors (e.g., thioredoxin reductase inhibitors for thioamide activity).
- Dose-Response Curves : Perform IC/EC titrations in triplicate to assess reproducibility.
- Statistical Analysis : Use ANOVA or t-tests to compare inter-assay variability, with p < 0.05 as significance threshold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
